molecular formula C12H15NO4 B15320591 2-(2-Morpholinophenoxy)acetic acid

2-(2-Morpholinophenoxy)acetic acid

Cat. No.: B15320591
M. Wt: 237.25 g/mol
InChI Key: OEBDTRKOQXJTJP-UHFFFAOYSA-N
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Description

2-(2-Morpholinophenoxy)acetic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenol group, and an acetic acid moiety, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinophenoxy)acetic acid typically involves the reaction of morpholine with a suitable phenol derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where a phenol derivative is reacted with morpholine in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholinophenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Morpholinophenoxy)acetic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Morpholinophenoxy)acetic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(2-Morpholinophenoxy)acetic acid is similar to other compounds that contain morpholine and phenol groups. Some of these compounds include:

  • 2-(2-Methylphenoxy)ethanol: This compound has a similar structure but lacks the acetic acid moiety.

  • 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone: This compound is used as a photoinitiator and has a different functional group arrangement.

Uniqueness: What sets this compound apart is its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in various reactions makes it a valuable tool in organic synthesis and research.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(2-morpholin-4-ylphenoxy)acetic acid

InChI

InChI=1S/C12H15NO4/c14-12(15)9-17-11-4-2-1-3-10(11)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)

InChI Key

OEBDTRKOQXJTJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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